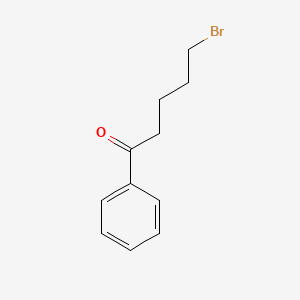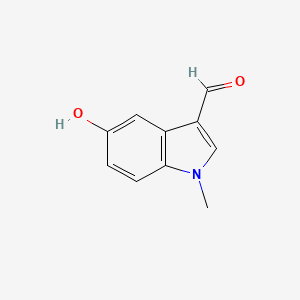
5-hydroxy-1-methylindole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-1-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a hydroxyl group at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1-methylindole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include a suitable precursor with the desired substituents.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including the formation of the indole ring followed by functional group modifications. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-hydroxy-1-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 5-Hydroxy-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Hydroxy-1-methyl-1H-indole-3-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
5-hydroxy-1-methylindole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-methylindole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The indole ring structure is known to interact with proteins and nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
1-Methylindole-3-carboxaldehyde: Lacks the hydroxyl group at the 5th position.
5-Hydroxyindole-3-carboxaldehyde: Lacks the methyl group at the 1st position.
Indole-3-carboxaldehyde: Lacks both the hydroxyl and methyl groups.
Uniqueness: 5-hydroxy-1-methylindole-3-carbaldehyde is unique due to the presence of both the hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-hydroxy-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-7(6-12)9-4-8(13)2-3-10(9)11/h2-6,13H,1H3 |
InChI Key |
UWUDPEJAJDVWTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

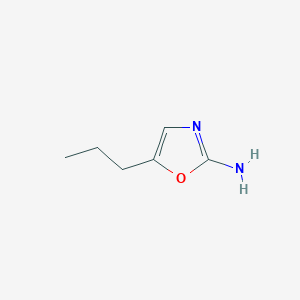
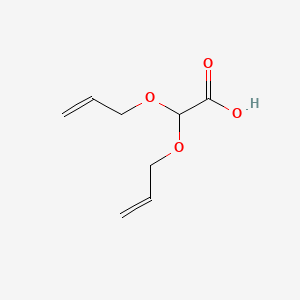
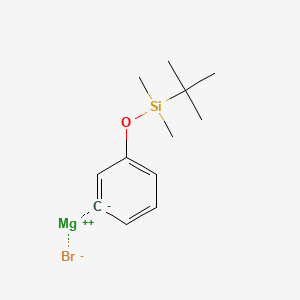
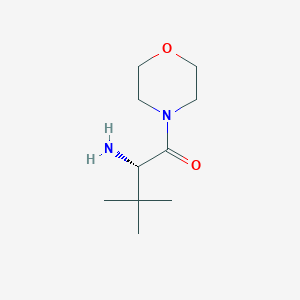
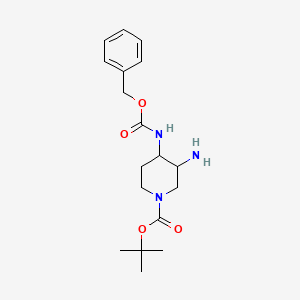
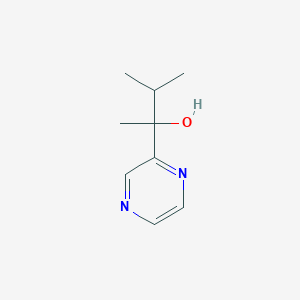
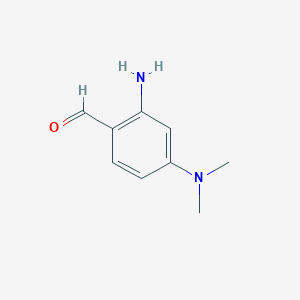
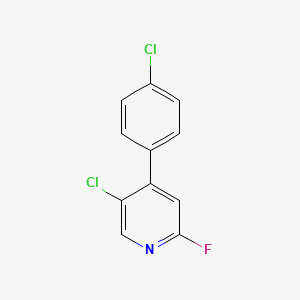
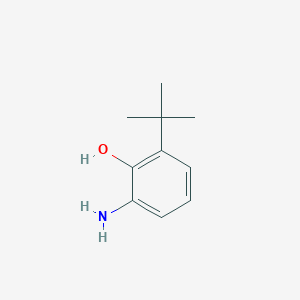
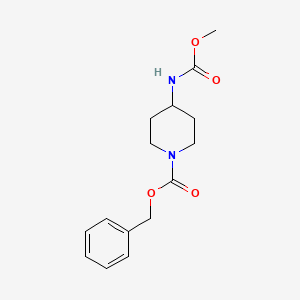
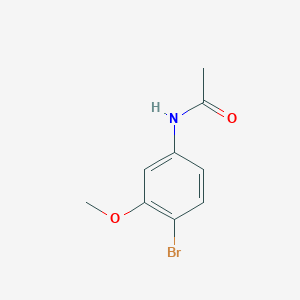
![7-(5-Ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8713209.png)
